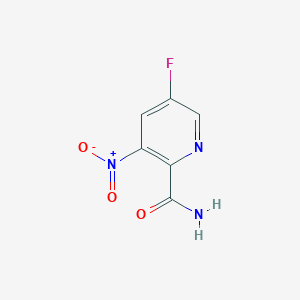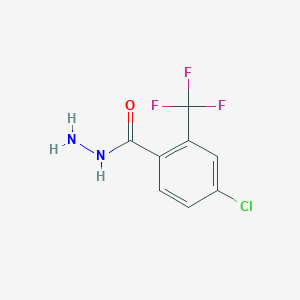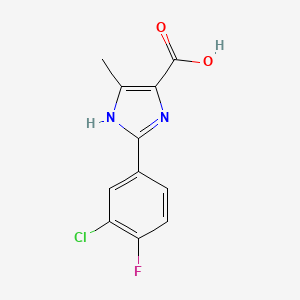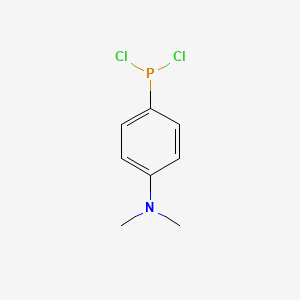![molecular formula C15H28O7 B13678584 2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- CAS No. 53380-10-2](/img/structure/B13678584.png)
2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol is a chemical compound with the molecular formula C15H28O7 It is characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate propan-2-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .
科学的研究の応用
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
作用機序
The mechanism by which 1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol exerts its effects depends on its specific application. In chemical reactions, the dioxolane groups can act as protecting groups or intermediates, facilitating the formation of desired products. In biological systems, the compound may interact with enzymes or other molecular targets, influencing metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)urea: This compound has a similar structure but contains a urea group instead of a propan-2-ol backbone.
2,2-dimethyl-1,3-dioxolane-4-methanol: A simpler compound with a single dioxolane group attached to methanol.
®-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol:
Uniqueness
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol is unique due to its dual dioxolane groups and propan-2-ol backbone, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
53380-10-2 |
|---|---|
分子式 |
C15H28O7 |
分子量 |
320.38 g/mol |
IUPAC名 |
1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-2-ol |
InChI |
InChI=1S/C15H28O7/c1-14(2)19-9-12(21-14)7-17-5-11(16)6-18-8-13-10-20-15(3,4)22-13/h11-13,16H,5-10H2,1-4H3 |
InChIキー |
PXDGVCHVYNBVHY-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COCC(COCC2COC(O2)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)


![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)







![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)

![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
